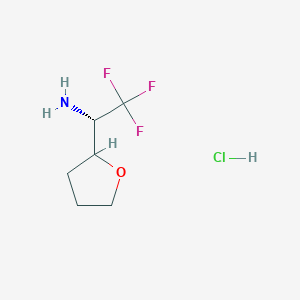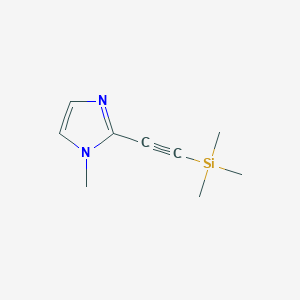
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a trimethylsilyl group and an ethynyl group in the structure of this compound makes it unique and potentially useful in various chemical applications.
Métodos De Preparación
The synthesis of 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include the use of a copper(I) co-catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reagents .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins, modulating their activity and leading to various biological effects. The ethynyl group can also participate in covalent bonding with target molecules, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole include other imidazole derivatives with different substituents. For example:
2-((Trimethylsilyl)ethynyl)benzaldehyde: This compound has a benzaldehyde group instead of a methyl group, leading to different chemical properties and applications.
1-Methyl-2-ethynyl-1H-imidazole: Lacks the trimethylsilyl group, resulting in lower lipophilicity and different reactivity.
The uniqueness of this compound lies in its combination of the trimethylsilyl and ethynyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14N2Si |
|---|---|
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
trimethyl-[2-(1-methylimidazol-2-yl)ethynyl]silane |
InChI |
InChI=1S/C9H14N2Si/c1-11-7-6-10-9(11)5-8-12(2,3)4/h6-7H,1-4H3 |
Clave InChI |
OWEJBABDSLXNHM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)



![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)

![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)

![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
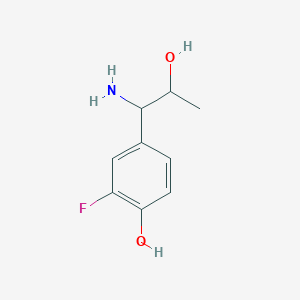
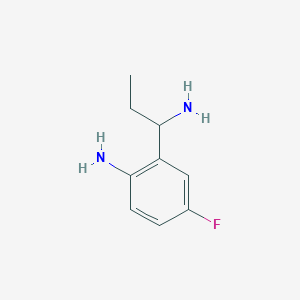
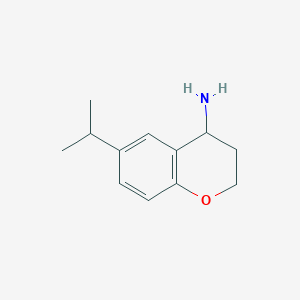
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
